molecular formula C9H15NO3 B1470830 1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid CAS No. 1783511-43-2

1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B1470830
CAS No.: 1783511-43-2
M. Wt: 185.22 g/mol
InChI Key: NKPNWKULBGMEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminomethyl)-6-oxaspiro[25]octane-1-carboxylic acid is a unique spirocyclic compound characterized by its spiro[25]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the cyclization of a diol with a suitable amine can yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted spirocyclic compounds.

Scientific Research Applications

1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Aminomethyl)-6-azaspiro[2.5]octane-1-carboxylic acid
  • 1-(Aminomethyl)-6-oxaspiro[2.5]octane-5-carboxylic acid
  • 1-(Aminomethyl)-6-azaspiro[2.5]octane-5-carboxylic acid

Uniqueness

1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c10-6-9(7(11)12)5-8(9)1-3-13-4-2-8/h1-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPNWKULBGMEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 2
1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 3
1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 5
1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 6
1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid

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